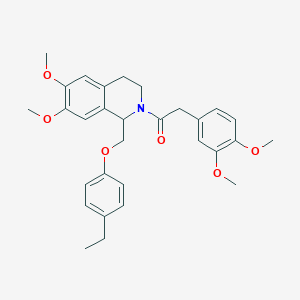
N'-(acridin-9-yl)pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(acridin-9-yl)pyridine-4-carbohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure, which combines the acridine moiety with a pyridine-carbohydrazide group, potentially enhancing its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acridin-9-yl)pyridine-4-carbohydrazide typically involves the reaction of acridine derivatives with pyridine-4-carbohydrazide under specific conditions. One common method involves the condensation of acridine-9-carboxylic acid with pyridine-4-carbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-(acridin-9-yl)pyridine-4-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(acridin-9-yl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)pyridine-4-carbohydrazide is primarily attributed to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound may interact with other molecular targets, including proteins and enzymes involved in cellular processes, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Compounds such as acridine orange and proflavine, which also intercalate with DNA and exhibit antimicrobial and anticancer properties.
Pyridine-carbohydrazide derivatives: Compounds like isoniazid, which is used as an antitubercular agent and shares structural similarities with N’-(acridin-9-yl)pyridine-4-carbohydrazide.
Uniqueness
N’-(acridin-9-yl)pyridine-4-carbohydrazide is unique due to its combined acridine and pyridine-carbohydrazide structure, which enhances its ability to interact with biological targets and increases its potential therapeutic applications. This dual functionality makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H14N4O |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N'-acridin-9-ylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C19H14N4O/c24-19(13-9-11-20-12-10-13)23-22-18-14-5-1-3-7-16(14)21-17-8-4-2-6-15(17)18/h1-12H,(H,21,22)(H,23,24) |
InChI Key |
VALLEDNKPWKLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966629.png)
![3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14966631.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14966640.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-nitrobenzohydrazide](/img/structure/B14966646.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14966654.png)
![N-[(E)-pyridin-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14966660.png)
![N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14966679.png)
![5-(3-Chlorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966680.png)
![7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966683.png)
![4-Amino-5-(4-chlorobenzoyl)-2-[(4-ethylphenyl)amino]thiophene-3-carbonitrile](/img/structure/B14966685.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B14966688.png)
![3-cyclohexyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B14966702.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966710.png)
